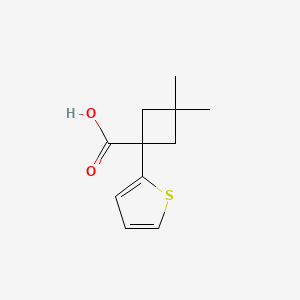![molecular formula C7H13N3O B1425805 [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 1432678-46-0](/img/structure/B1425805.png)
[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol
Übersicht
Beschreibung
The compound “[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol” is a derivative of 1,2,4-triazole. 1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Biological Activities
Triazoles, including [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol, have been extensively studied due to their broad range of biological activities. These compounds have attracted significant interest for their potential in drug development, showcasing anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for various chemical modifications, enhancing their application in creating new pharmaceuticals. The ongoing research emphasizes the need for greener, more sustainable synthesis methods for these derivatives, reflecting a broader scientific focus on addressing current environmental and energy challenges. Additionally, the search for new triazole-based drugs for emerging diseases and antibiotic-resistant bacteria remains a critical area of research, highlighting the compound's relevance in addressing global health issues (Ferreira et al., 2013).
Methanol in Energy and Fuel Applications
Methanol, a key component in the synthesis of [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol, plays a pivotal role in energy conversion processes. Research has explored methanol's use in thermal energy transport systems, aiming to harness wasted industrial heat for residential and commercial energy needs. The development of efficient catalysts and reactor designs for methanol synthesis and decomposition is crucial in improving the viability of methanol-based energy systems. Such innovations contribute to global efforts in energy conservation and environmental protection by offering alternative routes for thermal energy recovery and utilization (Liu et al., 2002).
Methanol as a Building Block in Chemical Synthesis
Methanol serves as a fundamental building block in various chemical syntheses, including the production of [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol. Its versatility is evident in processes such as the methanol-to-propylene conversion, which is significant for the petrochemical industry. The demand for propylene, a precursor for numerous chemicals and materials, underscores the importance of developing efficient catalytic methods for its production from methanol. Advances in catalysis and reactor technologies, including the use of structured catalysts, are critical in enhancing the selectivity and stability of these processes, contributing to the sustainable production of valuable chemical intermediates (Ali et al., 2019).
Environmental and Energy Implications
The research on [1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol and related compounds extends to environmental and energy applications, particularly in the context of methanol's role as a fuel and chemical feedstock. The development of proton-conducting electrolytes for fuel cells, including those using methanol, highlights the ongoing efforts to harness methanol's high energy density for clean energy applications. The exploration of methanol and urea-based fuel cells reflects a growing interest in utilizing low-cost, abundant resources for energy generation, presenting an innovative approach to waste-to-energy conversion and the broader implementation of sustainable energy solutions (Radenahmad et al., 2016).
Eigenschaften
IUPAC Name |
[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6(2)3-10-7(4-11)8-5-9-10/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHOQKFZWVMJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)



![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)





![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)

![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
